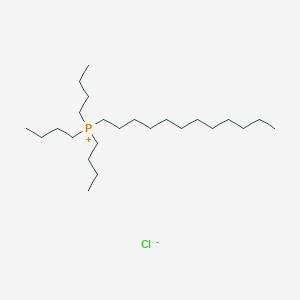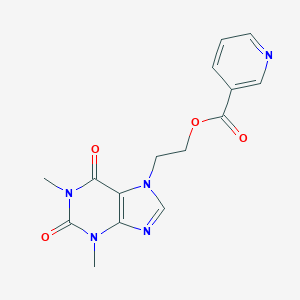
Dodecyltributylphosphonium chloride
Overview
Description
Scientific Research Applications
Ion-Selective Field-Effect Transistor (ISFET) Sensors : Dodecyltributylphosphonium chloride has been utilized in the development of anionic surfactant-sensitive membranes for ISFETs. These devices, when optimized, showed improved lifetimes and characteristics like Nernstian slopes and good linearity. They were notably useful in measuring the overall anionic surfactant content in different samples through potentiometric titrations (Sánchez et al., 1999).
Study of Ionic Interactions : Investigations have been conducted on the interactions between dodecyltributylphosphonium chloride and other compounds like sodium dodecyl sulfate. These studies aim to understand the solubility, effects of ionic strength, temperature, and the role of Coulombic and hydrophobic interactions in forming insoluble complexes (Mukhayer & Davis, 1976).
Fungal Stress Responses : The compound has been used to study stress responses in fungi, particularly Aspergillus nidulans. It's been found to trigger sphingolipid biosynthetic pathways and lead to distinct profiles of sphingoid bases accumulation, providing insights into cellular stress mechanisms and potential antifungal targets (Hartmann et al., 2019).
Potentiometric Sensor for Anionic Surfactants : A new poly(vinyl chloride) PVC membrane electrode was developed to determine concentrations of certain ions, based on a neutral ion-pair carrier complex which includes dodecyltributylphosphonium chloride. The electrode exhibited a significant response to surfactant ions, indicating its potential in various analytical applications (Mahajan & Shaheen, 2008).
Bactericidal Properties : The bactericidal properties of dodecyl triphenyl phosphonium chloride have been studied, showing significant efficiency against sulfate-reducing bacteria (SRB) and heterotrophic bacteria (HB). This indicates its potential as an effective bactericide in various applications (Cheng, 2005).
Safety and Hazards
While specific safety data for Dodecyltributylphosphonium chloride is not available, it’s important to handle all chemicals with care. For example, Benzyltriphenylphosphonium chloride, another phosphonium chloride, is considered hazardous and can cause serious eye damage, respiratory irritation, and organ damage through prolonged or repeated exposure .
properties
IUPAC Name |
tributyl(dodecyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52P.ClH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHVZVXYELCZLX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894936 | |
| Record name | Tributyldodecylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyltributylphosphonium chloride | |
CAS RN |
13497-50-2 | |
| Record name | Dodecyltributylphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013497502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC41950 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tributyldodecylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DODECYLTRIBUTYLPHOSPHONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FQ4T2HLQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)




